

Purity verification methods for 6-Chloro-5,8-dimethoxyquinolin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-5,8-dimethoxyquinolin-3-amine

Cat. No.: B13247398

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Executive Summary

This guide provides a definitive technical framework for verifying the purity and identity of **6-Chloro-5,8-dimethoxyquinolin-3-amine**. As a functionalized quinoline scaffold likely used in kinase inhibitor discovery (e.g., analogs of bosutinib or neratinib) or antimalarial research, this compound presents specific analytical challenges:

- **Regioisomerism:** Distinguishing the 5,8-dimethoxy substitution from the more common 6,7-dimethoxy isomers.
- **Basicity:** The 3-amine group causes peak tailing in standard acidic HPLC.[1]
- **Oxidative Instability:** The p-dimethoxy motif (5,8-position) renders the ring susceptible to oxidation into quinoline-5,8-diones.

This document compares three primary verification methodologies—HPLC-PDA, LC-MS/MS, and qNMR—and establishes a "Gold Standard" workflow for Certificate of Analysis (CoA) generation.

Part 1: Comparative Analysis of Verification

Methods

The following table contrasts the three industry-standard methods for verifying this specific quinoline derivative.

Feature	Method A: HPLC-PDA (Routine QC)	Method B: LC-MS/MS (Impurity ID)	Method C: 1H-qNMR (Absolute Purity)
Primary Utility	Chromatographic purity (% Area)	Structural confirmation & impurity ID	Absolute mass balance (Wt %)
Specificity	Moderate (Retention time only)	High (Mass + Isotope pattern)	High (Structural connectivity)
Detection Limit	~0.05% (Impurity level)	<0.01% (Trace analysis)	~1.0% (Low sensitivity)
Key Blind Spot	Cannot detect inorganic salts or residual water.	Poor quantitation without reference standards.	Overlapping signals can obscure impurities.[1]
Throughput	High (20 min/sample)	High (20 min/sample)	Low (Manual processing)
Cost Per Run	Low (\$)	Medium ()	High (\$)

Part 2: Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

The "Workhorse" Method for Purity Profiling

Rationale: The 3-aminoquinoline moiety is basic.[1] Standard acidic mobile phases (0.1% TFA) often lead to silanol interactions and peak tailing.[1] We recommend a high-pH buffer strategy

or a charged surface hybrid (CSH) column to ensure sharp peak shape and resolution of regioisomers.[1]

Protocol:

- Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m).[1]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2][3]
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient:
 - 0-2 min: 5% B (Isocratic hold)
 - 2-15 min: 5% \rightarrow 95% B (Linear ramp)
 - 15-18 min: 95% B (Wash)
 - 18-20 min: 5% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: PDA (200–400 nm). Extract chromatograms at 254 nm (aromatic) and 320 nm (quinoline conjugation).[1]
- Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile.

Acceptance Criteria:

- Main peak purity > 98.0% (Area).[1][4]
- Tailing factor (Tf) < 1.5.[1]
- Resolution (Rs) > 2.0 between the main peak and any des-chloro impurities.[1]

Method B: LC-MS/MS (Identity Confirmation)

The "Fingerprint" Method

Rationale: The chlorine atom provides a distinct mass spectral signature essential for confirming the halogenation state (6-chloro vs. des-chloro or dichloro byproducts).

Protocol:

- Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[1]
- Scan Range: 100–600 m/z.
- Key Diagnostic Signals:
 - [M+H]⁺: Observe peak at m/z ~239.1.
 - Isotope Pattern: Verify the 3:1 ratio between m/z 239.1 (³⁵Cl) and m/z 241.1 (³⁷Cl). Absence of this pattern indicates dechlorination.[1]
 - Fragmentation: MS/MS of 239.1 should yield characteristic losses of methyl radicals (-15 Da) from the methoxy groups.[1]

Method C: Quantitative NMR (qNMR)

The "Absolute Standard" Method

Rationale: HPLC only measures UV-active components.[1] qNMR quantifies the actual drug content, accounting for invisible impurities like residual solvents (DMSO, Ethyl Acetate) or inorganic salts.[1]

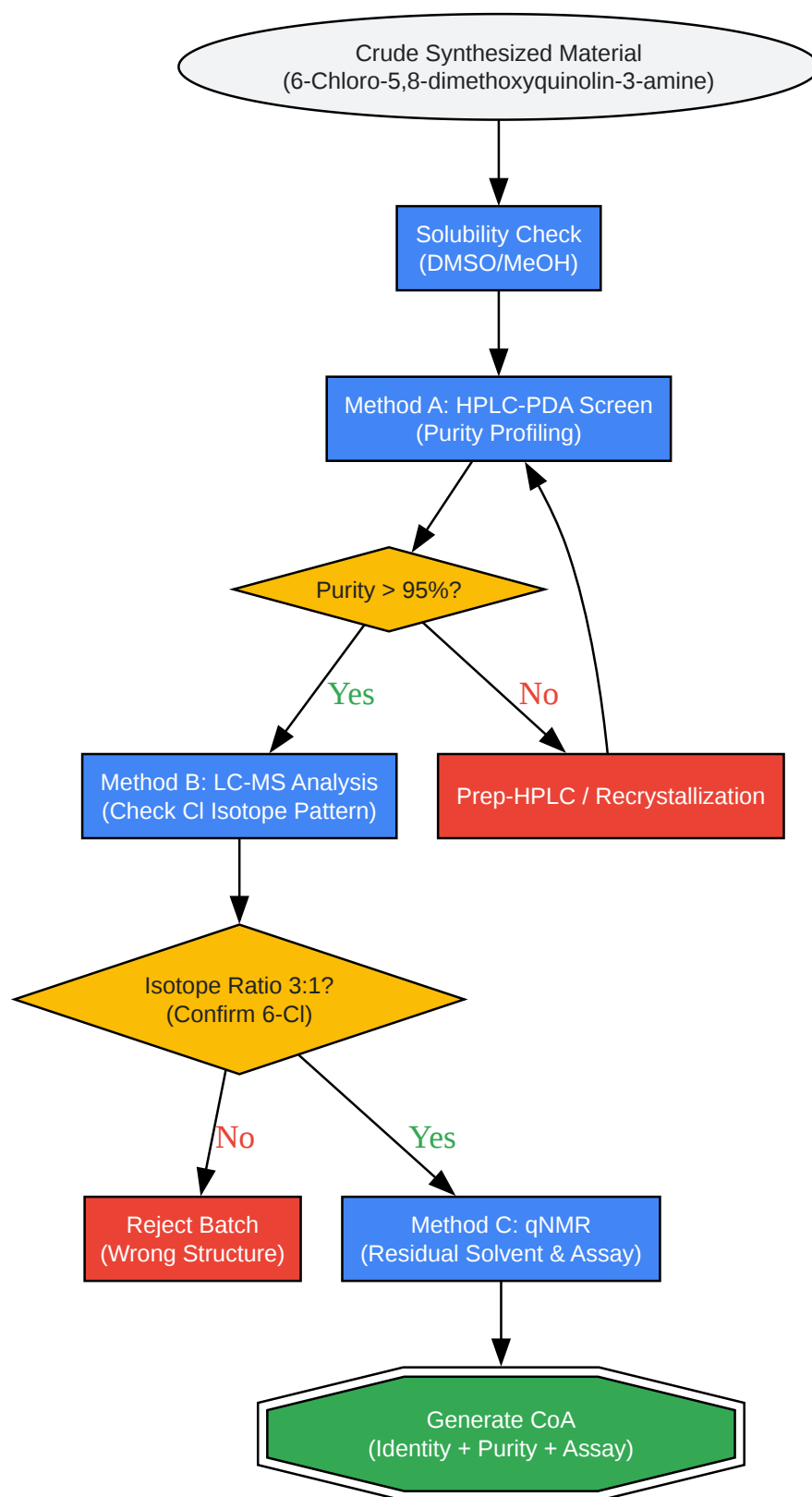
Protocol:

- Solvent: DMSO-d₆ (Solubilizes the polar amine and planar ring).[1]
- Internal Standard: Maleic Acid or TCNB (Traceable to NIST), added at ~1:1 molar ratio.[1]
- Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1) to ensure full relaxation.
- Structural Verification (1H NMR 400 MHz):

- Methoxy Groups: Two distinct singlets around δ 3.9–4.1 ppm (3H each).^[1] Note: If these appear as one peak, check solvent effects or suspect 6,7-symmetry.
- Aromatic Protons: Singlet at C4 (low field, \sim 8.5 ppm).^[1]
- Amine: Broad singlet (exchangeable with D₂O) around δ 5.0–6.0 ppm.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for certifying a batch of **6-Chloro-5,8-dimethoxyquinolin-3-amine**.



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Figure 1: Integrated Analytical Workflow for Quinoline-3-amine Certification. This logic gate ensures no material proceeds to biological testing without passing both chromatographic (HPLC) and structural (MS/NMR) checkpoints.[1]

Part 4: Scientific Commentary & Troubleshooting

1. The "Methoxy-Scramble" Risk: In quinoline synthesis, particularly if starting from aniline derivatives, the positioning of methoxy groups is critical.[1] 5,8-dimethoxy isomers are electronically distinct from 6,7-dimethoxy isomers.

- Observation: In $^1\text{H-NMR}$, the 5,8-isomer typically shows a specific coupling pattern between H4 and H2 (if H2 is not substituted, though here C3 is the amine). With a substituent at C3, look for the singlet at C4.[1] If C4 appears as a doublet, the substitution pattern is incorrect.

2. Dechlorination during Analysis: Amino-chloro-quinolines can undergo photolytic dechlorination if exposed to intense UV light for extended periods.

- Precaution: Use amber vials for autosampler storage.[1]
- Indicator: Appearance of a peak with $[\text{M}+\text{H}]^+ = 205.1$ (Des-chloro) in LC-MS.

3. Salt Formation: The C3-amine is capable of forming salts (HCl, TFA).

- Verification: qNMR is the only method that will reveal if your "pure" solid is actually a salt.[1] If the molecular weight calculated by qNMR is ~ 275 instead of ~ 238 , you have the HCl salt.
[1]

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